Fleroxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanism of Action

Scientists use fleroxacin to investigate the mechanisms by which fluoroquinolone antibiotics work. These studies involve exposing bacteria to fleroxacin and observing its impact on their growth, DNA replication, and cell wall synthesis. This knowledge helps researchers develop new and more effective antibiotics that target different mechanisms within bacteria ().

Studying Antibacterial Activity against Emerging Pathogens

The emergence of antibiotic-resistant bacteria is a major public health concern. Researchers use fleroxacin to test its effectiveness against new or evolving strains of bacteria. By comparing its activity to other antibiotics, scientists can determine if fleroxacin remains a viable treatment option ().

Investigating Synergistic Effects with other Antibiotics

Fleroxacin can be combined with other antibiotics to create a synergistic effect, meaning the combination is more effective than either drug alone. Scientific research explores how fleroxacin interacts with other antibiotics to enhance their potency against resistant bacteria strains ().

Exploring Applications beyond Bacterial Infections

While fleroxacin is primarily used for bacterial infections, some research explores its potential applications in other areas. For instance, some studies investigate its effectiveness against certain parasitic infections or its possible role in reducing inflammation (, ).

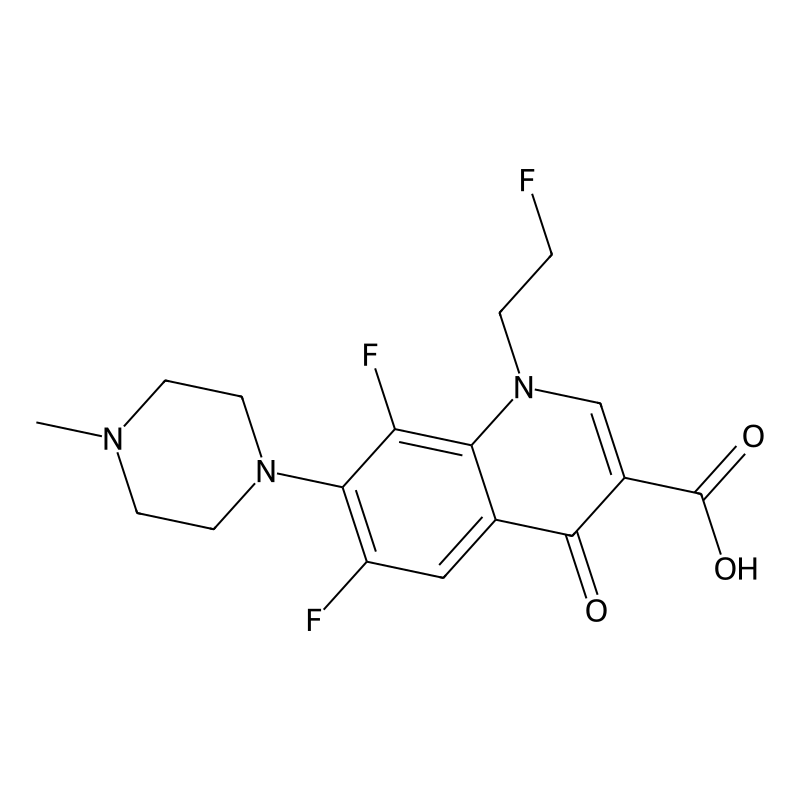

Fleroxacin is characterized by its chemical formula C₁₇H₁₈F₃N₃O₃ and a molar mass of approximately 369.34 g/mol. It is a broad-spectrum antimicrobial agent that effectively inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria . Fleroxacin is particularly effective against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

An example synthesis pathway might include:

- Formation of an intermediate compound through nucleophilic substitution.

- Addition of fluorine via electrophilic fluorination.

- Hydrolysis to yield fleroxacin from its precursor.

As a bactericidal agent, fleroxacin works by interfering with bacterial DNA synthesis. It has shown efficacy against a wide range of infections including:

- Uncomplicated urinary tract infections

- Acute bacterial enteritis

- Gonorrhea

- Respiratory tract infections .

The drug's pharmacokinetics reveal that it is well absorbed after oral administration, with a bioavailability that allows for once-daily dosing due to its relatively long serum elimination half-life of 9 to 12 hours .

The synthesis of fleroxacin involves several steps, typically starting from simpler organic compounds. One common method includes the introduction of a fluorine atom at specific positions on the aromatic ring structure, followed by various substitutions and hydrolysis reactions to achieve the final product

Fleroxacin is primarily used in clinical settings for treating bacterial infections. Its applications include: It is also studied for potential use in other areas such as veterinary medicine and as a research tool in microbiology.

Fleroxacin can interact with various substances that may alter its absorption or efficacy. For instance:

- Aluminum hydroxide can significantly reduce the absorption of fleroxacin, leading to decreased serum concentrations and potentially reduced therapeutic effects .

- Other drugs may also affect its metabolism or increase the risk of adverse effects, particularly those that influence the central nervous system due to the drug’s potential neurotoxic effects .

Fleroxacin shares similarities with other fluoroquinolones but has unique properties that distinguish it from them. Below is a comparison with notable similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ciprofloxacin | C₁₈H₁₈F₄N₂O₁ | Broad-spectrum; high activity against Pseudomonas aeruginosa |

| Norfloxacin | C₁₆H₁₈F₂N₂O₄ | Effective against Gram-negative bacteria; lower potency than fleroxacin |

| Levofloxacin | C₁₈H₂₃FN₂O₄ | S-enantiomer of ofloxacin; enhanced potency against respiratory pathogens |

Fleroxacin's unique fluorinated structure contributes to its specific antibacterial activity profile and pharmacokinetics compared to these other quinolones.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.24 (LogP)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA08 - Fleroxacin

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Dates

Establishment of an immunological detection method of fleroxacin by fluorescence-linked immunosorbent assay

Yankai Liu, Yajie Wang, Jingming Zhou, Yumei Chen, Hongliang Liu, Yanhua Qi, Luhui Zhao, Yuanyuan Zhang, Aiping WangPMID: 33667148 DOI: 10.1080/19440049.2021.1876251

Abstract

The direct and indirect competitive fluorescence-linked immunosorbent assay (FLISA and icFLISA) incorporating quantum dots (QDs) for the detection of fleroxacin (FLE) was established for the first time in this study. The monoclonal antibody specific for FLE was successfully conjugated with QDs after purification by the caprylic acid-ammonium sulphate method. The limits of detection of FLISA and icFLISA were 0.012 ng/mL and 0.006 ng/mL, respectively; ICwere 0.32 ng/mL and 0.19 ng/mL; and the detection ranges were 0.012-24.490 ng/mL and 0.006-16.210 ng/mL. The recovery was 93.8%-112.4% and the coefficient of variation was below 11.75%. The fabricated FLISA and icFLISA are cost-effective, high sensitive and can be an alternative method in the detection of FLE residues.

Collection and Separation of Fleroxacin and Ciprofloxacin in Ultrasound-Assisted Ionic Liquid Salting-Out Microextraction System

Kai Li, Zhongling Liu, Yue Liu, Hanqi Zhang, Wei YuPMID: 32448888 DOI: 10.1093/chromsci/bmaa021

Abstract

An ultrasound-assisted ionic liquid (IL) salting-out microextraction system was developed and applied for the extraction of quinolone antibiotics from urine. A precipitate was formed from the salt and IL, and it acted as the sorbent for the analytes. The precipitate containing the analyte was separated by filtration, redissolved, and the solution then was evaporated. The resulting extract was redissolved for high-performance liquid chromatographic analysis. Several parameters, including type and volume of IL, the type and amount of salts, sample pH, temperature and extraction time were optimized. Under the optimal experimental conditions, the limits of detection for fleroxacin and ciprofloxacin were 3.12 and 4.97 μg L-1, respectively. When the present method was applied to real urine sample analysis, the analyte recoveries ranged from 82.3 to 106.8%. This ultrasound-assisted IL salting-out microextraction system had the characteristics of high recoveries, shorter separation time and easy-to-perform collection procedure, which yielded the method to have potential for wide application.Identification of Binding Epitopes of a Fluorinated Compound Bound to Proteins Using

Kazuo Furihata, Mitsuru TashiroPMID: 32037346 DOI: 10.2116/analsci.19N033

Abstract

H/F NMR-based screening methods were applied to a human serum albumin-fleroxacin complex. Fleroxacin contains three fluorine atoms in a molecule, which is suitable as a model fluorinated compound for NMR analysis with

H and

F detection. The

F{

H} and

H{

H} saturation transfer difference spectra were acquired and the

H/

F spin-lattice relaxation rates were measured with and without any selective irradiation of protein resonance to identify the binding epitopes of fleroxacin. Because several

H signals of fleroxacin resonated close to water, its precise signal intensities were unavailable. The

F NMR-based screening methods successfully provide complementary information, indicating its importance in the analysis of fluorinated compounds.

Spectroscopic and Molecular Modeling Studies on Binding of Fleroxacin with Human Serum Albumin

Cheng-yu Dong, Jia Xu, Shan-shan Zhou, Ying LiuPMID: 30222301 DOI:

Abstract

Fleroxacin (FLRX) is a new member of the class of fluoroquinolones, its effects on human serum albumin (HSA) and the mechanism of action are poorly understood, Especially, the secondary structural alterations of HSA induced by FLRX and the inner filter effect, which resulted in a spurious decrease in the observed fluorescence intensity and affected the binding parameters calculated from it are not considered. In this paper, binding of FLRX to HSA has been studied using multi-spectroscopy and molecular modeling methods. Fluorescence spectra revealed that the observed fluorescence quenching of HSA by FLRX was due to a 1∶1 complex formation by a static quenching process with a constant of 105 L·mol-1. The thermodynamic parameters (ΔH and ΔS) were calculated to be -107.99 kJ·mol-1 and -240.99 J·mol-1·K-1 via the Van’t Hoff equation, which indicated that hydrogen bond and van der Waals force were the dominant intermolecular force. From the synchronous fluorescence, FT-IR and three dimensional fluorescence spectra, it was evident that the binding of FLRX to HSA induced a conformational change in the protein, and the alterations of secondary structure were quantitatively calculated by the evidence from FTIR spectra with reductions of α-helices of about 18.3%, decreases of β-sheet structures of about 9.6%, and increases of β-turn structures of about 18.0%. Site marker competitive experiments showed that phenylbutazone and FLRX shared a common binding site Ⅰ corresponding to the subdomain Ⅱ A of HSA. The binding details between FLRX and HSA were further confirmed by molecular docking studies, which revealed that FLRX was bound at subdomain Ⅱ A through multiple interactions, such as hydrogen bond, hydrophobic and van der Waals, etc. The accurate and full basic data in the work is beneficial to clarify the binding mechanism of FLRX with HSA and is helpful for understanding its effect on protein function during the blood transportation process.Antibiotics and efflux: combined spectrofluorimetry and mass spectrometry to evaluate the involvement of concentration and efflux activity in antibiotic intracellular accumulation

Estelle Dumont, Julia Vergalli, Laurence Conraux, Carine Taillier, Aurélie Vassort, Jelena Pajovic, Matthieu Réfrégiers, Michael Mourez, Jean-Marie PagèsPMID: 30325444 DOI: 10.1093/jac/dky396

Abstract

In Gram-negative bacteria, passing through the double membrane barrier to reach the inhibitory concentration inside the bacterium is a pivotal step for antibiotic activity. Spectrofluorimetry has been developed to follow fluoroquinolone accumulation inside bacteria using intrinsic bacterial fluorescence as an internal standard. However, adaptation for non-fluorescent antibiotics is needed; quantitative methods based on MS offer the possibility of expanding the detection range obtained by spectrofluorimetry.To validate, with spectrofluorimetry, the use of MS to measure antibiotic accumulation in cells and to determine the relationship between antibiotic concentrations and the amount of intrabacterial accumulation in different efflux backgrounds on the same batch of molecules.

Spectrofluorimetry was performed in parallel with MS on the same samples to measure the ciprofloxacin and fleroxacin accumulation in cells expressing various efflux pump levels. A microplate protocol was set up to determine the antibiotic accumulation as a function of external antibiotic concentrations.

A correlation existed between the data obtained with spectrofluorimetry and MS, whatever the efflux pump or tested antibiotic. The results highlighted different dynamics of uptake between ciprofloxacin and fleroxacin as well as the relationship between the level of efflux activity and antibiotic accumulation.

We have developed a microplate protocol and cross-validated two complementary methods: spectrofluorimetry, which contains a reliable internal standard; and MS, which allows detection of low antibiotic amounts. These assays allow study of the dose effect and the efflux impact on the intrabacterial accumulation of antibiotics.

Upconversion particle@Fe

Yiwei Tang, Huan Liu, Jingwen Gao, Xiuying Liu, Xue Gao, Xiaonan Lu, Guozhen Fang, Junping Wang, Jianrong LiPMID: 29426547 DOI: 10.1016/j.talanta.2018.01.006

Abstract

Localized photo-polymerization was ingeniously applied to prepare a multifunctional molecularly imprinted polymer (MIP) fluorescent probe using the "layer-by-layer" assembly of MIP and FeO

nanoparticles on NaYF

: Yb

, Er

upconversion particles (MUCPs@MIP). Enrofloxacin was used as the template and chosen as the target molecular during the investigation of the adsorption property. This ternary probe has magnetic and broad-spectrum molecular recognition capability, fast response, and upconversion fluorescence. The results of the fluorescence quenching analysis showed good linear ranges of 1.03nmol/L to 0.28μmol/L for enrofloxacin, 1.69nmol/L to 0.22μmol/L for fleroxacin, 6.92nmol/L to 0.28μmol/L for levofloxacin, 7.54nmol/L to 0.30μmol/L for ciprofloxacin, and 3.90nmol/L to 0.25μmol/L for enoxacin. This probe was further used to determine five quinolones in fish tissues and the recoveries ranging from 90.33% to 108.43% were obtained with relative standard deviation below 5.53%. This work offers a new and general strategy to synthesize a MUCPs@MIP upconversion fluorescence probe with magnetic and selective molecular recognition capability for rapid and accurate sensing of multiple chemical residues in the environment and agri-food products.

Investigation of binding between fluoroquinolones and pepsin by fluorescence spectroscopy and molecular simulation

Shu-Qin Lian, Jie Lian, Gui-Rong Wang, Lin Li, Dong-Zhi Yang, Yun-Sheng XuePMID: 31074200 DOI: 10.1002/bio.3642

Abstract

In this paper, the interactions of pepsin with fluoroquinolones, including norfloxacin (NFX) or ofloxacin (OFX), were investigated using fluorescence spectroscopy. The effects of NFX or OFX on pepsin showed that the molecular conformation of pepsin and the microenvironment of tryptophan residues were changed under mimicked physiological conditions. Static quenching was suggested as a factor. Quenching constants and binding constants were determined and thermodynamic parameters were calculated at three temperatures (25°C, 31°C and 37°C). Molecular interaction distances (binding distance r) were obtained. Binding was enthalpy driven and the process was spontaneous. Synchronous fluorescence, three-dimensional fluorescence spectroscopy and molecular simulation were used for analysis. Interactions were further tested using molecular modelling. Quenching and binding constants of NFX with pepsin were the highest when testing NFX/OFX/fleroxacin/gatifloxacin with pepsin combinations. NFX was the strongest quencher, and affinity of NFX for pepsin was higher than that of OFX/fleroxacin/gatifloxacin.An automated magnetic dispersive micro-solid phase extraction in a fluidized reactor for the determination of fluoroquinolones in baby food samples

Christina Vakh, Marcel Alaboud, Sofya Lebedinets, Dmitry Korolev, Viktor Postnov, Leonid Moskvin, Olga Osmolovskaya, Andrey BulatovPMID: 29291807 DOI: 10.1016/j.aca.2017.11.065

Abstract

An automated magnetic dispersive micro-solid phase extraction procedure in a fluidized reactor was developed for the determination of fluoroquinolone antimicrobial drugs (fleroxacin, norfloxacin and ofloxacin) in meat-based baby food samples. A stepwise injection system was successfully combined with afluidized reactorand applied for the magnetic dispersive micro-solid phase extraction procedure automation. The developed automated procedure involved injection of the sample solution into the fluidized reactor followed by the on-line separation of the analytes from the sample matrix based on fluidized beds strategy using magnetic nanoparticles, elution and determination of the analytes using a high performance liquid chromatography system with fluorescence detection. The floating of the magnetic nanoparticles in a liquid sample phase was accomplished by air-bubbling. In the developed method Zr-Fe-C magnetic nanoparticles were used as an efficient sorbent for the determination of fleroxacin, norfloxacin and ofloxacin. Under the optimal conditions, the calibration graphs were linear over the concentration ranges of 10-1000 μg Lfor fleroxacin (R

= 0.996), 5-1000 μg L

for norfloxacin (R

= 0.998) and ofloxacin (R

= 0.998). The limits of detection, calculated from the blank tests based on 3σ, were 3.0 μg L

forfleroxacin, 1.5 μg L

for norfloxacin and ofloxacin. The limits of quantification, calculated from the blank tests based on 10σ, were 10 μg L

forfleroxacin, 5 μg L

for norfloxacin and ofloxacin. The method was applied for the determination of fluoroquinolonesin meat-based baby food samples and the results were compared with those obtained by the reference method. The recovery values for all analytes were within of 86-122% range.

First population pharmacokinetic analysis showing increased quinolone metabolite formation and clearance in patients with cystic fibrosis compared to healthy volunteers

Yuanyuan Jiao, Tae Hwan Kim, Xun Tao, Martina Kinzig, Cornelia B Landersdorfer, Stefanie K Drescher, Dhruvitkumar S Sutaria, Bartolome Moya, Ulrike Holzgrabe, Fritz Sörgel, Jürgen B BulittaPMID: 30076955 DOI: 10.1016/j.ejps.2018.07.054

Abstract

Understanding the pharmacokinetics in patients with cystic fibrosis (CF) is important for dosing. For antibiotics with extensive metabolism, however, a comparison of metabolite formation and elimination between patients with CF and healthy volunteers has never been performed via population modeling. We aimed to compare the population pharmacokinetics of fleroxacin and its N‑oxide and demethyl metabolites between patients with CF and healthy volunteers. Our analysis included eleven adult patients with CF and twelve healthy volunteers who received 800 mg fleroxacin as a single oral dose followed by five doses every 24 h from a previously published study. All plasma concentrations and amounts in urine for fleroxacin and its metabolites were simultaneously modelled. The estimates below accounted for differences in body size and body composition via allometric scaling by lean body mass. Oral absorption was slower in patients with CF than in healthy volunteers. For fleroxacin, the population mean in patients with CF divided by that in healthy volunteers was 1.12 for renal clearance, 1.01 for linear nonrenal clearance, 0.83 for saturable exsorption clearance into intestine, and 0.81 for volume of distribution. The formation clearances of N‑oxide fleroxacin and N‑demethylfleroxacin were 0.520 L/h and 0.496 L/h in patients with CF; these formation clearances were 0.378 L/h and 0.353 L/h in healthy volunteers. Renal clearance in patients with CF divided by that in healthy volunteers was 1.53 for N‑oxide fleroxacin and 1.70 for N‑demethyl fleroxacin. Allometric scaling by lean body mass best explained the variability. While fleroxacin pharmacokinetics was comparable, both formation and elimination clearances of its two metabolites were substantially larger in patients with CF compared to those in healthy volunteers.A highly sensitive and selective "turn-on" fluorescent probe for detection of fleroxacin in human serum and urine based on a lanthanide functionalized metal-organic framework

Tian-Yu Liu, Xiang-Long Qu, Bing YanPMID: 31793573 DOI: 10.1039/c9dt03830b

Abstract

Cation exchange, a facile and non-destructive post-synthetic modification method, is applied to [(Me)N]

[Pb

K

(m-BDC)

(OH)

]·H

O (1) (1,3-H

BDC = 1,3-benzenedicarboxylic acid) to prepare a series of lanthanide functionalized metal-organic frameworks. The fluorescence properties of Ln

@1 (Ln = Eu, Tb, Sm and Dy) are investigated. The results demonstrate that the framework of 1 is capable of sensitizing both Eu

and Tb

ions effectively. Remarkably, the rapid and stable fluorescence sensitization of Eu

@1 can be observed in the presence of fleroxacin in aqueous solution, indicating that the hybrid system can be designed as a highly sensitive and selective probe for fleroxacin. As a novel "turn-on" fluorescent probe, Eu

@1 is regarded as a promising candidate for applications in clinical diagnosis, due to its merits of high antidisturbance, chemical stability and a low detection limit (43.91 ng mL

). In this paper, the practical application of luminescent Eu

@1 is highlighted, and its possible sensing mechanism is also described.